molecular formula C20H22N4OS B2892216 N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-87-3

N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2892216
M. Wt: 366.48
InChI Key: HPCCSKDZADTKOU-UHFFFAOYSA-N
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Description

N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

Research has shown that compounds related to the triazole class can be synthesized through efficient approaches that do not require catalysts or solvents, highlighting the potential for green chemistry applications. For instance, a study described the regioselective synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, underlining the significance of such methods in producing heterocyclic amides with potential pharmaceutical applications (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives have been a focal point of research. A study synthesized novel Schiff bases from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides and found some compounds to exhibit significant antibacterial and antifungal activities, emphasizing the potential for developing new antimicrobial agents (Mange et al., 2013).

Antimycobacterial Activity

Compounds within the 1,2,4-triazole family have also been evaluated for their antimycobacterial activity. Although the activities were found to be moderate or slight against various Mycobacterium species, this research suggests a pathway for the development of new treatments for tuberculosis and related diseases (Klimesová et al., 2004).

Molecular Electrophoresis Studies

The study of related substances to the triazole derivatives, such as imatinib mesylate and its components, through nonaqueous capillary electrophoresis, showcases the importance of analytical methodologies in assessing the quality and composition of pharmaceutical compounds. This area of research is crucial for ensuring the safety and efficacy of drug substances (Ye et al., 2012).

Synthesis of Heterocyclic Compounds

Investigations into the synthesis of benzamide-based heterocycles, such as 5-aminopyrazoles and their fused heterocycles, offer insights into the design and development of compounds with potential antiviral activities, including against influenza viruses. Such studies are indicative of the broader applicability of triazole and benzamide derivatives in creating antiviral agents (Hebishy et al., 2020).

properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-3-12-26-20-23-22-18(24(20)17-11-7-8-15(2)13-17)14-21-19(25)16-9-5-4-6-10-16/h4-11,13H,3,12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCSKDZADTKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

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